5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
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Overview
Description
5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde is a complex organic compound with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the tetracene backbone, followed by the introduction of functional groups through various chemical reactions such as hydroxylation, methoxylation, and oxan-2-ylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is crucial to minimize waste and improve overall process sustainability.
Chemical Reactions Analysis
Types of Reactions
5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and oxan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may produce diols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde involves its interaction with specific molecular targets and pathways The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as binding to enzymes, receptors, or DNA These interactions can modulate biological processes, leading to the observed biological activities
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde include other tetracene derivatives with various functional groups. Examples include:
- 5,12-Dihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
- 7-Methoxy-4-(6-methyloxan-2-yl)oxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
- 5,12-Dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
5,12-dihydroxy-7-methoxy-4-(6-methyloxan-2-yl)oxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O8/c1-12-5-3-8-18(33-12)34-17-10-13(11-27)9-15-20(17)26(31)22-21(24(15)29)23(28)14-6-4-7-16(32-2)19(14)25(22)30/h4,6-7,11-13,17-18,29,31H,3,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLFLVXUIJQJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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